molecular formula C11H7F2NO3S B6201940 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1509530-47-5

2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B6201940
CAS No.: 1509530-47-5
M. Wt: 271.2
InChI Key:
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Description

2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that features a thiazole ring substituted with a carboxylic acid group and a difluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,4-difluorophenol with a suitable thiazole precursor. One common method includes the use of a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with a thiazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid
  • 2-[(2,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid

Uniqueness

2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring also distinguishes it from other similar compounds, providing distinct electronic and steric properties.

Properties

CAS No.

1509530-47-5

Molecular Formula

C11H7F2NO3S

Molecular Weight

271.2

Purity

95

Origin of Product

United States

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